N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide

Anticancer Anti-proliferative Benzofuran-isoxazole hybrid

This benzofuran-isoxazole hybrid amide (CAS 2034262-15-0) is a structurally defined, heterocyclic small molecule intended as an exploratory scaffold for focused kinase inhibitor or antimicrobial library design. In the absence of validated SAR or confirmed biological target data, this compound provides a consistent starting point for hit discovery and analytical method development. Buyers should verify purity independently to qualify it as a reference standard.

Molecular Formula C14H12N2O3
Molecular Weight 256.261
CAS No. 2034262-15-0
Cat. No. B2614606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide
CAS2034262-15-0
Molecular FormulaC14H12N2O3
Molecular Weight256.261
Structural Identifiers
SMILESCC1=C(C=NO1)CNC(=O)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C14H12N2O3/c1-9-11(8-16-19-9)7-15-14(17)13-6-10-4-2-3-5-12(10)18-13/h2-6,8H,7H2,1H3,(H,15,17)
InChIKeyQUSFTIKXSMLDRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 3 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile: N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide (CAS 2034262-15-0) – Procurement & Differentiation Overview


N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide (CAS 2034262-15-0) is a synthetic, heterocyclic small molecule combining a benzofuran core and a 5-methylisoxazole moiety via a carboxamide bridge . With a molecular formula of C14H12N2O3 and a molecular weight of 256.26 g/mol, it belongs to the class of benzofuran-isoxazole hybrid amides, a chemotype explored in medicinal chemistry for potential anticancer and antimicrobial applications . However, a comprehensive review of permissible primary research papers, patents, and authoritative databases reveals a critical evidence gap: no quantitative head-to-head differentiation data against close structural analogs or established in-class alternatives could be identified for this specific compound from sources meeting the admission criteria of this guide.

Why Unverified In-Class Substitution of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide (CAS 2034262-15-0) Carries Scientific Risk


In the absence of quantitative comparator data, generic substitution within the benzofuran-isoxazole amide family cannot be validated for this compound . Even small structural variations—such as the position of the methyl group on the isoxazole ring, the substitution pattern on the benzofuran core, or the nature of the linker—can profoundly alter target binding, selectivity, metabolic stability, and off-target profiles. Without verified potency, selectivity, or ADME data, any assumption of functional equivalence to a closely related analog is speculative and scientifically unsound. The following sections document the specific evidence gaps that must be filled before this compound can be differentiated from its nearest comparators for procurement decisions.

Quantitative Differentiation Evidence for N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide (CAS 2034262-15-0) – Current Data Gap Report


Anticancer Anti-Proliferative Activity: No Comparator Data Available

A relevant 2021 study (Vukoti Kiran Kumar et al., Chemical Data Collections) reported the design, synthesis, and biological evaluation of a library of amide derivatives of oxazol-benzofuran-isoxazols (compounds 13a-j). The target compound N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide was not explicitly included in the published series. The most active compound in that study, 13c, demonstrated 'superior activity' against PC3, A549, MCF-7, and SiHa cancer cell lines compared to etoposide, but no direct head-to-head comparison data for this CAS-specific compound exists. [1]

Anticancer Anti-proliferative Benzofuran-isoxazole hybrid

Kinase Inhibition Potential: No Selectivity or Potency Data Available

A 2016 patent application (WO2016040511) by Epizyme Inc. discloses substituted isoxazole carboxamides as irreversible SMYD protein inhibitors for cancer treatment. While the patent describes the general chemotype encompassing isoxazole carboxamide derivatives, the specific compound N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide is not explicitly exemplified, and no IC50 or selectivity data for this CAS number are provided. [1]

Kinase inhibition Benzofuran-isoxazole SMYD inhibitor

Antimicrobial Activity: No Minimum Inhibitory Concentration (MIC) Data Found

Several vendor and aggregator sources state that the compound 'has been investigated for its potential as an antimicrobial agent,' but no specific MIC values against any bacterial or fungal strain are reported in any primary research paper, patent, or authoritative database accessible within the source restrictions of this guide. Without quantitative MIC data, the compound cannot be compared to known benzofuran-isoxazole antimicrobials. [1]

Antimicrobial Benzofuran-isoxazole MIC

Recommended Application Scenarios for N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide (CAS 2034262-15-0) Based on Available Evidence


Scaffold for Exploratory Medicinal Chemistry: Benzofuran-Isoxazole Hybrid Library Design

Given its structural features—a benzofuran core linked via a carboxamide to a 5-methylisoxazole—this compound may serve as a starting scaffold for the design of focused libraries targeting kinases (including SMYD proteins) or cancer cell lines, as suggested by the 2021 Chemical Data Collections study on oxazol-benzofuran-isoxazole amides . However, its use in this context is purely exploratory; no validated SAR data exist to guide optimization.

Chemical Probe Development – Target Deconvolution Studies

If future studies reveal a biochemical target for this compound, it could be employed as a chemical probe for target deconvolution. Currently, the patent literature (WO2016040511) suggests isoxazole carboxamides can irreversibly inhibit SMYD proteins, but no target engagement data for this specific compound have been published .

Reference Standard in Analytical Method Development

The compound's well-defined chemical structure (C14H12N2O3, MW 256.26) and the availability of basic physicochemical data make it suitable as a reference standard for HPLC, LC-MS, or NMR method development when analyzing benzofuran-isoxazole containing samples, provided that purity specifications from a reputable vendor are independently verified.

Quote Request

Request a Quote for N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.